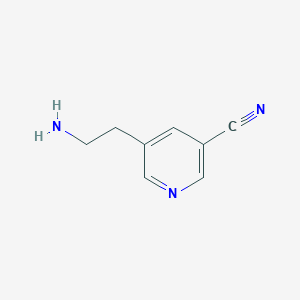

5-(2-Aminoethyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-(2-aminoethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c9-2-1-7-3-8(4-10)6-11-5-7/h3,5-6H,1-2,9H2 |

InChI Key |

NEAFRLNBRNXANQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C#N)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Aminoethyl Nicotinonitrile

Approaches to Pyridine (B92270) Ring Formation with Integrated Aminoethyl Functionality

This synthetic strategy focuses on building the core pyridine structure with the desired aminoethyl side chain already present in one of the precursors. This can be accomplished through several reaction types, including cyclizations, condensations, and multicomponent reactions.

Cyclization Reactions Utilizing Malononitrile (B47326) and Aldehydes

A prevalent method for constructing the nicotinonitrile ring involves the cyclization of precursors derived from malononitrile and various aldehydes. researchgate.netgoogle.com While direct synthesis of 5-(2-Aminoethyl)nicotinonitrile using this method is not explicitly detailed in the provided results, the general principle involves the Knoevenagel condensation of an aldehyde with malononitrile, followed by cyclization to form the pyridine ring. organic-chemistry.org For the target molecule, this would necessitate an aldehyde precursor containing the protected 2-aminoethyl group.

A general representation of this approach involves the reaction of an appropriately substituted aldehyde with malononitrile in the presence of a base. The resulting intermediate can then undergo cyclization, often with the addition of other reagents, to yield the desired nicotinonitrile derivative. nih.govmdpi.com

Condensation Reactions with Pyridine Derivatives

The synthesis of nicotinonitrile derivatives can also be achieved through condensation reactions involving pre-existing pyridine scaffolds. chem-soc.si These methods typically involve the reaction of a substituted pyridine with other reagents to build the final product. For instance, a four-component reaction involving substituted acetophenones, benzaldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield 2-aminocyanopyridine derivatives. ekb.eg To apply this to the synthesis of this compound, one of the starting materials would need to contain the 2-aminoethyl functionality.

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like nicotinonitrile derivatives from simple starting materials in a single step. nih.govrsc.orgcardiff.ac.ukekb.egnih.gov These reactions are highly atom-economical and can simplify purification processes. The synthesis of various pyridine derivatives has been successfully achieved using MCRs. For example, a three-component condensation of an amine, an aldehyde, and an α-acidic isocyanide can efficiently produce substituted 2-imidazolines, showcasing the power of MCRs in heterocyclic synthesis. nih.gov

A notable example involves the one-pot reaction of substituted acetophenones, aldehydes, malononitrile, and ammonium acetate to form 2-aminocyanopyridine derivatives. ekb.eg This approach could be adapted for the synthesis of this compound by utilizing a starting material that incorporates the 2-aminoethyl group.

Introduction of the 2-Aminoethyl Moiety onto a Pre-formed Nicotinonitrile Scaffold

This alternative strategy involves first synthesizing the core nicotinonitrile ring and then introducing the 2-aminoethyl group in a subsequent step. This can be accomplished through nucleophilic substitution reactions or by modifying a precursor group already attached to the ring.

Nucleophilic Substitution Reactions on Halogenated Nicotinonitriles

A common method for introducing functionalities onto a pyridine ring is through nucleophilic substitution on a halogenated precursor. researchgate.net For the synthesis of this compound, this would involve reacting a halogenated nicotinonitrile, such as 5-bromonicotinonitrile (B16776) or 5-chloronicotinonitrile, with a protected form of 2-aminoethylamine, such as N-(2-aminoethyl)acetamide, followed by deprotection. The reactivity of halogens in nucleophilic aromatic substitution on pyridine rings is well-established. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-Halonicotinonitrile | 2-Aminoethylamine (or protected form) | This compound | Nucleophilic Aromatic Substitution |

Dehydrogenation Pathways for Amine Precursors (e.g., from corresponding amino acids or alcohols)

Another approach involves the modification of a precursor group already attached to the 5-position of the nicotinonitrile ring. For instance, a 5-(2-hydroxyethyl)nicotinonitrile (B8011774) or a derivative of β-alanine attached at the 5-position could potentially be converted to the desired 2-aminoethyl group. This would likely involve a series of reactions, potentially including a dehydrogenation step to form an intermediate that can then be converted to the amine. The synthesis of 5-aminopyrazoles from β-ketonitriles often involves a cyclization reaction that forms the amine functionality, which could be a conceptually related transformation. beilstein-journals.org

| Precursor on Nicotinonitrile Ring | Target Functional Group | Potential Transformation |

| 2-Hydroxyethyl | 2-Aminoethyl | Oxidation to aldehyde, then reductive amination |

| Carboxylic acid ester (from β-alanine derivative) | 2-Aminoethyl | Curtius, Hofmann, or Schmidt rearrangement |

Functional Group Interconversions (e.g., reduction of nitro or cyanoethyl groups to aminoethyl)

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. fiveable.mee-bookshelf.de For the synthesis of this compound, the final and key step is typically the reduction of a precursor functional group at the terminus of the two-carbon side chain to an amine. The two most common precursors for this transformation are the corresponding cyanoethyl or nitroethyl derivatives.

The reduction of a nitrile group (R-CN) to a primary amine (R-CH₂NH₂) is a well-established transformation. imperial.ac.uk In the context of synthesizing this compound, this involves the reduction of the precursor 5-(2-cyanoethyl)nicotinonitrile. This reduction must be performed chemoselectively, reducing the side-chain nitrile without affecting the nitrile group on the pyridine ring. This can be achieved through various methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly employed. The reaction is typically carried out under pressure in a suitable solvent like ethanol (B145695) or methanol.

Chemical Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or Borane (B₂H₆) are highly effective for nitrile reduction. imperial.ac.ukvanderbilt.edu These reactions are usually conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Careful control of reaction conditions is necessary to avoid the reduction of other functional groups.

Similarly, the reduction of a nitro group (R-NO₂) to an amine (R-NH₂) provides another viable route. This would start from the precursor 5-(2-nitroethyl)nicotinonitrile. Common methods include:

Catalytic Hydrogenation: As with nitriles, catalytic hydrogenation using catalysts like Pd/C is an effective method for reducing nitro groups.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Table 1: Reagents for Functional Group Interconversion to Form the Aminoethyl Group

| Precursor Functional Group | Target Functional Group | Reagent/Method | Typical Conditions |

| Cyanoethyl (-CH₂CH₂CN) | Aminoethyl (-CH₂CH₂NH₂) | Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Ethanol/Methanol solvent, H₂ pressure |

| Cyanoethyl (-CH₂CH₂CN) | Aminoethyl (-CH₂CH₂NH₂) | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O solvent |

| Cyanoethyl (-CH₂CH₂CN) | Aminoethyl (-CH₂CH₂NH₂) | Borane (B₂H₆) | THF solvent |

| Nitroethyl (-CH₂CH₂NO₂) | Aminoethyl (-CH₂CH₂NH₂) | Catalytic Hydrogenation (H₂/Pd/C) | Ethanol/Methanol solvent, H₂ pressure |

| Nitroethyl (-CH₂CH₂NO₂) | Aminoethyl (-CH₂CH₂NH₂) | Metal in Acid (Fe/HCl, Sn/HCl) | Aqueous/alcoholic solvent, heat |

Precursor Chemistry and Starting Material Optimization

The nicotinonitrile (3-cyanopyridine) scaffold itself can be synthesized through various methods. ekb.egresearchgate.net A common and versatile approach is the multi-component reaction involving the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with malononitrile in the presence of ammonium acetate, which serves as the nitrogen source for the pyridine ring. researchgate.netmdpi.com The chalcone precursors are, in turn, readily prepared via the base-catalyzed Claisen-Schmidt condensation of an appropriate aldehyde and ketone. mdpi.com

Once the nicotinonitrile core is established with a suitable functional handle, the two-carbon side chain can be introduced. For instance, a precursor like 5-bromonicotinonitrile could undergo a palladium-catalyzed cross-coupling reaction (e.g., a Heck or Sonogashira reaction followed by reduction) to install the side chain. Alternatively, a precursor such as 5-formylnicotinonitrile (B112920) could be subjected to a Knoevenagel condensation with nitromethane (B149229) or acetonitrile (B52724) to generate a nitrovinyl or cyanovinyl intermediate, which can then be reduced to the desired nitroethyl or cyanoethyl side chain.

Optimization of the synthesis involves a careful selection of starting materials and reaction conditions to maximize yield and purity while minimizing side reactions. For the multi-component synthesis of the nicotinonitrile ring, optimization might involve screening different solvents, bases, and reaction temperatures. For example, using trifluoroethanol (TFE) as a solvent has been reported to be effective for the synthesis of certain 2-aminonicotinonitrile derivatives. ekb.eg

For the final reduction step, optimization is crucial for chemoselectivity. For a precursor containing two nitrile groups, such as 5-(2-cyanoethyl)nicotinonitrile, conditions must be found that favor the reduction of the aliphatic nitrile over the aromatic one. This can often be achieved by careful selection of the catalyst in catalytic hydrogenation or by using specific hydride reagents that show selectivity.

Table 2: Example of Starting Material Optimization for Nicotinonitrile Synthesis

| Starting Material 1 (Ketone) | Starting Material 2 (Aldehyde) | Condensation Catalyst | Reaction Conditions | Product |

| Acetophenone | Benzaldehyde | NaOH, EtOH | Room Temperature | 1,3-Diphenyl-2-propen-1-one (Chalcone) |

| 4'-Methoxyacetophenone | 4-Chlorobenzaldehyde | NaOH, EtOH | Room Temperature | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| Chalcone Precursor | Malononitrile | Ammonium Acetate, EtOH | Reflux, 12h | 2-Amino-4,6-diphenylnicotinonitrile |

| Chalcone Precursor | Cyanoacetamide | Piperidine, EtOH | Reflux | 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

This table illustrates the general synthesis of substituted nicotinonitriles, which are structural analogs and demonstrate the precursor chemistry involved. The specific starting materials would need to be adapted to produce the parent scaffold for this compound.

Chemical Reactivity and Transformations of 5 2 Aminoethyl Nicotinonitrile

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the pyridine (B92270) ring influences the reactivity of the nitrile group, making it susceptible to nucleophilic attack and reduction.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group of 5-(2-Aminoethyl)nicotinonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com This process initially forms an imidic acid, which then tautomerizes to the more stable amide, 5-(2-Aminoethyl)nicotinamide. chemistrysteps.com Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to produce 5-(2-Aminoethyl)nicotinic acid. libretexts.org

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This reaction typically yields the carboxylate salt, which upon acidification, provides the carboxylic acid. The conversion of nitriles to amides can also be achieved using various catalysts, such as those based on transition metals, under milder conditions. google.comoatext.com The industrial synthesis of nicotinic acid, a related compound, often utilizes the hydrolysis of nicotinonitrile as a key step. wikipedia.orgfrontiersin.orgnih.gov

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Dilute Acid (e.g., HCl), Heat | 5-(2-Aminoethyl)nicotinamide |

| This compound | Concentrated Acid, Prolonged Heat | 5-(2-Aminoethyl)nicotinic acid |

| This compound | Aqueous Base (e.g., NaOH), Heat, then Acid Workup | 5-(2-Aminoethyl)nicotinic acid |

Reduction to Aminomethyl Groups

The nitrile group can be reduced to a primary aminomethyl group, yielding 3-(aminomethyl)-5-(2-aminoethyl)pyridine. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation is a common method for nitrile reduction, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield the final product. Other reducing systems, such as sodium borohydride (B1222165) in the presence of a cobalt catalyst or copper ferrite (B1171679) nanoparticles, have also been utilized for the reduction of nitriles and other functional groups. nih.govrsc.org

Cyclization Reactions Involving the Nitrile

The nitrile group of this compound can participate in cyclization reactions, acting as an electrophile or a precursor to other reactive functionalities. These reactions can be either intramolecular, involving another part of the same molecule, or intermolecular, with an external reagent.

For instance, intramolecular cyclization could potentially occur between the nitrile group and the aminoethyl side chain under specific conditions to form a fused heterocyclic system. Such reactions are often promoted by acid or base catalysts.

Intermolecular cyclization reactions are also prevalent for nicotinonitrile derivatives. They can react with various nucleophiles to construct more complex heterocyclic structures. thieme-connect.com For example, the reaction of aryl nitriles on certain metal surfaces can lead to the formation of polycyclic aromatic compounds containing nitrogen. rsc.org The nitrile group can also be a key component in cascade reactions for the synthesis of substituted pyridines. nih.gov Furthermore, N-alkyne-substituted pyrrole (B145914) derivatives can undergo intramolecular cyclization, highlighting a pathway for forming fused ring systems. beilstein-journals.org

Reactions at the Aminoethyl Moiety

The primary amino group of the ethyl side chain is a nucleophilic center and can readily undergo a variety of common amine reactions.

Acylation and Sulfonylation of the Amino Group

The primary amine of this compound can be easily acylated or sulfonated.

Acylation is typically performed by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. youtube.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This reaction results in the formation of an N-[2-(5-cyanopyridin-3-yl)ethyl]amide.

Sulfonylation follows a similar principle, where the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. These reactions are generally high-yielding and proceed under mild conditions. nih.gov

Table 2: Acylation and Sulfonylation of this compound

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Triethylamine | N-[2-(5-cyanopyridin-3-yl)ethyl]acetamide |

| Acylation | Benzoyl chloride | Pyridine | N-[2-(5-cyanopyridin-3-yl)ethyl]benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sodium hydroxide | N-[2-(5-cyanopyridin-3-yl)ethyl]-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination

The nitrogen atom of the aminoethyl group can be functionalized through alkylation or reductive amination.

Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can be difficult to control and often results in a mixture of products due to over-alkylation. The use of a base is required to scavenge the acid produced. organic-chemistry.org

Reductive amination provides a more controlled method for the synthesis of secondary or tertiary amines. nih.govwikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. acs.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are selective for the imine over the carbonyl starting material. chemistrysteps.com This method allows for the introduction of a wide variety of substituents onto the nitrogen atom in a highly efficient manner.

Formation of Schiff Bases and Imines

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. nih.govyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comlibretexts.org The formation of the C=N double bond is a reversible process. youtube.com

The general reaction can be depicted as follows:

R-CHO + H₂N-CH₂CH₂-(C₅H₃NCN) → R-CH=N-CH₂CH₂-(C₅H₃NCN) + H₂O

Where R represents a hydrogen atom or an organic radical.

Cyclization Reactions Involving the Aminoethyl Group to Form Fused Heterocycles (e.g., with electrophiles to form imidazole (B134444) or triazole rings)

The aminoethyl group of this compound is a key reactive site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the participation of the adjacent nitrile group or reactions with external electrophiles to construct new rings. For instance, the formation of five-membered heterocycles like imidazoles and triazoles is a significant area of synthetic exploration. astate.edursc.orgfrontiersin.org

The synthesis of fused imidazole rings can be achieved through various methodologies. astate.edu Similarly, the 1,2,3-triazole ring has become a prominent pharmacophore in drug discovery and can be used to link different molecular fragments. frontiersin.org

These cyclization reactions are valuable for creating complex, polycyclic molecules with potential biological activity, as the resulting fused systems are common motifs in medicinal chemistry. nih.govrsc.org

Dehydrogenation of the Aminoethyl Chain

While specific examples involving the direct dehydrogenation of the aminoethyl chain of this compound are not extensively documented in the provided search results, the transformation of an ethylamine (B1201723) side chain to a vinylamine (B613835) or related unsaturated functionality is a known chemical process. Such a reaction would introduce a carbon-carbon double bond into the side chain, increasing its rigidity and altering its electronic properties.

This transformation could potentially be achieved through oxidative processes, analogous to oxidative cyclization reactions that involve the formation of new ring systems through the removal of hydrogen. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.comyoutube.com The nitrile group and the aminoethyl group further influence the position of electrophilic attack. The nitrile group is a deactivating meta-director, while the aminoethyl group is an activating ortho-, para-director. The interplay of these groups dictates the regioselectivity of EAS reactions like nitration, halogenation, and sulfonation. youtube.comchemtube3d.com

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring, being electron-deficient, is more reactive towards nucleophiles than benzene, especially when substituted with electron-withdrawing groups. wikipedia.orgnih.gov The nitrile group on the ring of this compound enhances its susceptibility to nucleophilic attack. Nucleophilic aromatic substitution typically occurs at positions ortho or para to the electron-withdrawing group and involves the displacement of a good leaving group, such as a halide. youtube.comtotal-synthesis.compressbooks.pub The reaction proceeds through an addition-elimination mechanism involving a stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.compressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and could be applicable to the further functionalization of this compound, provided a suitable leaving group is present on the pyridine ring. youtube.comyoutube.comyoutube.com Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the aromatic core. youtube.comyoutube.com

For these reactions to occur, the pyridine ring would typically need to be functionalized with a halide (e.g., Br, I) or a triflate group. youtube.com The general scheme involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The efficiency and selectivity of these reactions can be influenced by the choice of ligands, base, and reaction conditions. youtube.comnih.gov

Table of Reaction Applicability:

| Reaction Name | Coupling Partner | Potential Application for this compound Derivative (with leaving group X) |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Arylation, vinylation |

| Heck Coupling | Alkene | Vinylation |

| Sonogashira Coupling | Terminal alkyne | Alkynylation |

| Buchwald-Hartwig Amination | Amine | Amination |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms within the 5-(2-Aminoethyl)nicotinonitrile molecule can be established.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of a related compound, 2-Amino-5-nitrothiazole, shows distinct signals corresponding to its protons. chemicalbook.com In the case of this compound, the spectrum would be expected to display signals for the protons on the pyridine (B92270) ring and the aminoethyl side chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic pyridine ring would typically appear in the downfield region of the spectrum. The protons of the CH₂ groups in the aminoethyl side chain would exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The amino group (NH₂) protons often appear as a broad signal that can be exchanged with deuterium (B1214612) oxide (D₂O). nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Pyridine) | 8.5 - 8.7 | Singlet |

| H-4 (Pyridine) | 7.8 - 8.0 | Singlet |

| H-6 (Pyridine) | 8.6 - 8.8 | Singlet |

| -CH₂- (Ethyl, adjacent to pyridine) | 2.8 - 3.0 | Triplet |

| -CH₂- (Ethyl, adjacent to NH₂) | 3.0 - 3.2 | Triplet |

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

This table presents predicted data and may not reflect experimentally determined values.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, nitrile). For example, the carbon atom of the nitrile group (C≡N) is expected to appear in a specific region of the spectrum, typically around 115-125 ppm. The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-150 ppm). libretexts.org The aliphatic carbons of the aminoethyl side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 130 - 135 |

| C-4 (Pyridine) | 140 - 145 |

| C-5 (Pyridine) | 120 - 125 |

| C-6 (Pyridine) | 150 - 155 |

| C≡N (Nitrile) | 117 - 120 |

| -CH₂- (Ethyl, adjacent to pyridine) | 35 - 40 |

| -CH₂- (Ethyl, adjacent to NH₂) | 40 - 45 |

This table presents predicted data and may not reflect experimentally determined values.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. eurjchem.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons of the two CH₂ groups in the aminoethyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu HSQC is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educolumbia.edu HMBC is crucial for piecing together the entire molecular structure by showing long-range connectivities. For example, it could show a correlation between the protons of the CH₂ group adjacent to the pyridine ring and the C-5 carbon of the ring, confirming the attachment point of the side chain.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. fiveable.me The FT-IR spectrum of this compound would be expected to show several key absorption bands. researchgate.netresearchgate.netresearchgate.net

A prominent and sharp absorption band is expected in the region of 2220-2230 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. nih.govnih.gov The presence of the primary amine (NH₂) group would be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. nih.gov Aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. vscht.cz Bending vibrations for the N-H group would also be present in the 1590-1650 cm⁻¹ range. fiveable.me

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2230 |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (N-H) | Bending | 1590 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=N, C=C (Pyridine Ring) | Stretching | 1400 - 1600 |

This table presents expected data and may not reflect experimentally determined values.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated.

ESI-MS: This technique would be used to determine the molecular weight of this compound. The spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

HR-ESI-MS (High-Resolution ESI-MS): High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. eurjchem.com This allows for the confirmation of the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments can also be performed to fragment the parent ion and analyze the resulting fragment ions. mdpi.com This fragmentation pattern provides valuable information for confirming the structure of the molecule.

X-ray Crystallography and Single-Crystal X-ray Diffraction (XRD)

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, the application of this technique would be invaluable for understanding its solid-state structure.

Should a crystal structure of this compound be determined, the analysis would focus on several key features. The conformation of the aminoethyl side chain relative to the pyridine ring would be of primary interest, defined by specific torsion angles. Furthermore, the analysis would reveal the network of intermolecular interactions that stabilize the crystal lattice. nih.gov

Based on studies of chemically related nicotinonitrile derivatives, it is highly probable that hydrogen bonding would be a dominant interaction. nih.govnih.gov The primary amine (–NH₂) and the nitrile nitrogen (–C≡N) are strong hydrogen bond donors and acceptors, respectively. One would expect to observe N–H···N hydrogen bonds linking molecules into chains or more complex three-dimensional networks. nih.govnih.gov Pi-pi stacking interactions between the aromatic pyridine rings could also play a significant role in the crystal packing. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts.

For a compound like this compound, Hirshfeld analysis would provide quantitative data on the percentage of the surface area involved in various interactions. Studies on similar molecules have shown that H···H, C···H/H···C, and N···H/H···N interactions are often the most significant contributors to crystal packing. nih.govnih.gov Red spots on the d_norm surface map, a common visualization in Hirshfeld analysis, would highlight the specific locations of strong hydrogen-bonding contacts, such as the N–H···N interactions. nih.govnih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. For this compound, with the chemical formula C₈H₉N₃, the theoretical composition can be precisely calculated.

Table 2: Elemental Composition of this compound (C₈H₉N₃)

| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 65.29 |

| Hydrogen | H | 1.008 | 6.16 |

| Nitrogen | N | 14.007 | 28.55 |

| Total | 100.00 |

Chromatographic Purity Assessment (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts from the synthesis. nih.gov Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively assess purity and monitor the progress of a reaction. researchgate.netymaws.com A small spot of the compound is applied to a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (solvent) is allowed to ascend the plate. The compound and any impurities will travel at different rates, resulting in separated spots. The purity is estimated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a more powerful, quantitative technique. nih.gov The compound is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector measures the components as they exit the column, producing a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration, allowing for precise purity determination. nih.gov

For compounds that lack a strong chromophore (a part of the molecule that absorbs UV-Vis light) or exhibit poor chromatographic behavior, chemical derivatization can be employed. nih.gov The primary amino group in this compound is an ideal target for derivatization.

By reacting the amine with a suitable derivatizing reagent, a tag can be attached to the molecule that enhances its detectability (e.g., by making it fluorescent or strongly UV-absorbing) or improves its separation characteristics on the HPLC column. For instance, reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline can be used to derivatize primary amines, yielding derivatives that are stable and easily detected. nih.gov This pre-column derivatization step allows for more sensitive and accurate quantification by HPLC, which is particularly useful when analyzing low concentrations of the compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. nih.gov It is particularly popular due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography.

For instance, in a study on ethyl 5-amino-2-bromoisonicotinate, a related isonicotinate (B8489971) derivative, DFT calculations were performed using the B3LYP functional with a 6-311+G(d,p) basis set to optimize the molecular structure. The theoretical bond parameters showed good correlation with single-crystal X-ray diffraction data, with minor deviations attributed to the difference between the gas-phase calculations and the solid-phase experimental conditions. nih.gov Similarly, DFT studies on 2-amino-4,6-diphenylnicotinonitriles have been used to perform molecular structure optimization. mdpi.com If applied to 5-(2-Aminoethyl)nicotinonitrile, DFT would provide a detailed picture of its three-dimensional structure and the spatial arrangement of its atoms.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.netuci.edu This method is invaluable for predicting and interpreting optical properties, such as UV-visible absorption and emission spectra. nih.gov By calculating the transition energies between the ground state and various excited states, TD-DFT can help understand how a molecule interacts with light. rsc.org

For example, TD-DFT calculations on 2-amino-4,6-diphenylnicotinonitriles were used to compute their fluorescence emission spectra in different solvents. mdpi.com The results showed how the emission wavelength shifts depending on the polarity of the solvent, providing insights into the charge distribution in the excited state. mdpi.com Similar calculations for this compound would predict its absorption and emission characteristics, which are crucial for applications in areas like fluorescent probes or materials science. The accuracy of TD-DFT can be benchmarked against experimental data or higher-level theoretical methods like Coupled Cluster (CC2). nih.gov

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate a molecule's reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. mdpi.com

DFT calculations are routinely used to determine the energies of these frontier orbitals. In the study of ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies were -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap (ΔE) of 4.0931 eV. nih.gov For a series of 2-amino-4,6-diphenylnicotinonitriles, the HOMO-LUMO energy gaps were also calculated to understand their electronic properties and potential reactivity. mdpi.com Such an analysis for this compound would provide a quantitative measure of its electronic stability and susceptibility to electronic transitions.

Table 1: Example of Frontier Orbital Energies and Energy Gap for a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|

This table is interactive. Click on the headers to sort.

Reactivity Descriptors (e.g., Electronegativity, Dipole Moments)

These properties are readily calculated using DFT. For example, the dipole moments for a series of 2-amino-4,6-diphenylnicotinonitriles were calculated to understand how structural modifications influence their polarity, which in turn affects their spectroscopic properties in different solvents. mdpi.com A higher dipole moment was correlated with a greater red shift in the emission spectra in polar solvents. mdpi.com Calculating these descriptors for this compound would offer valuable predictions about its reactivity, solubility, and intermolecular interactions.

Table 2: Example of Calculated Dipole Moments for Related Compounds

| Compound | Dipole Moment (Debye) |

|---|---|

| 2-amino-4,6-diphenylnicotinonitrile (unsubstituted) | 4.793 |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 6.136 |

| 2-amino-4,6-bis(4-methoxyphenyl)nicotinonitrile | 6.726 |

| 2-amino-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile | 6.942 |

| 2-amino-4-phenyl-6-(3,4,5-trimethoxyphenyl)nicotinonitrile | 8.098 |

| 2-amino-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile | 11.787 |

Source: Adapted from reference mdpi.com

This table is interactive. You can filter the data by entering values in the search boxes below each column header.

Mechanistic Studies of Reaction Pathways

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a step-by-step picture of how reactants are converted into products.

The synthesis of substituted pyridines, such as nicotinonitriles, often involves multicomponent reactions. nih.govnih.gov For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). Mechanistic proposals for such reactions involve a series of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

While a specific mechanistic study for the synthesis of this compound was not found in the surveyed literature, computational analysis could be used to validate proposed synthetic routes. By calculating the energies of intermediates and transition states, chemists can determine the most favorable reaction pathway, understand the role of catalysts, and optimize reaction conditions for improved yield and selectivity.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. mdpi.com Docking simulations place the ligand into the binding site of the protein and use a scoring function to estimate the strength of the interaction, often reported as a binding energy. biointerfaceresearch.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

Although no specific molecular docking studies for this compound were identified, the methodology is well-established. For a given protein target, a docking simulation would involve preparing the 3D structures of both the protein and this compound. The simulation would then explore various possible binding poses of the ligand within the protein's active site, identifying key chemical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, a docking study on a structurally related thiazolidine (B150603) derivative identified key hydrogen bonds and hydrophobic interactions with the active site residues of HIV-1 reverse transcriptase. researchgate.net A similar analysis for this compound would provide critical insights into its potential interactions with specific biological targets, focusing purely on the chemical nature of the binding without assessing the biological outcome.

Prediction and Interpretation of Spectroscopic Data

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations, particularly using DFT methods with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), are employed to determine the optimized molecular geometry and to calculate the vibrational frequencies of the molecule in its ground state. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For a comprehensive analysis of this compound, the predicted vibrational frequencies would be compared against experimentally obtained Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

The interpretation of the vibrational spectra would involve assigning the calculated vibrational modes to the observed absorption bands. Key functional groups in this compound would exhibit characteristic vibrational frequencies. For instance:

N-H stretching vibrations from the primary amino group (-NH2) would be expected in the range of 3300–3500 cm⁻¹.

C≡N stretching vibration of the nitrile group would appear as a strong, sharp band, typically in the 2200–2240 cm⁻¹ region.

C-H stretching vibrations of the pyridine (B92270) ring and the ethyl chain would be observed around 2850–3100 cm⁻¹.

Pyridine ring vibrations (C=C and C=N stretching) would be found in the 1400–1600 cm⁻¹ region.

N-H bending vibrations of the amino group would likely be observed around 1600 cm⁻¹.

A detailed assignment of the vibrational modes would provide a complete picture of the molecule's vibrational characteristics. A hypothetical table of predicted and assigned vibrational frequencies for this compound, based on typical values for similar compounds, is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

| 3450 | Medium | Asymmetric N-H stretch (NH₂) |

| 3350 | Medium | Symmetric N-H stretch (NH₂) |

| 3080 | Weak | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 2230 | Strong | C≡N stretch |

| 1610 | Medium | N-H bend (scissoring) |

| 1590 | Strong | C=C/C=N ring stretch |

| 1480 | Strong | C=C/C=N ring stretch |

| 1430 | Medium | CH₂ bend (scissoring) |

| 830 | Strong | C-H out-of-plane bend |

This table is illustrative and based on general frequency ranges for the respective functional groups. Actual values would be derived from specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are also highly effective in predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be compared with experimental NMR data. Such a comparison helps in the definitive assignment of signals in the experimental spectra to specific atoms within the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the two methylene (B1212753) groups (-CH₂-), and the amino group (-NH₂). Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the nitrile carbon, the carbons of the pyridine ring, and the carbons of the aminoethyl side chain.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, illustrating the type of data that would be generated from a computational study.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.8 - 9.0 | 150 - 155 |

| Pyridine-H4 | 7.8 - 8.0 | 138 - 142 |

| Pyridine-H6 | 8.6 - 8.8 | 152 - 157 |

| -CH₂- (adjacent to pyridine) | 2.9 - 3.1 | 35 - 40 |

| -CH₂- (adjacent to NH₂) | 3.1 - 3.3 | 40 - 45 |

| -NH₂ | 1.5 - 2.5 (broad) | - |

| Pyridine-C3 | - | 135 - 140 |

| Pyridine-C5 | - | 120 - 125 |

| C≡N | - | 117 - 120 |

Note: These chemical shift ranges are estimates based on analogous structures. The chemical shift of the -NH₂ protons can be highly variable and dependent on solvent and concentration. The table uses a standard numbering system for the pyridine ring.

5 2 Aminoethyl Nicotinonitrile As a Synthetic Scaffold and Building Block

Construction of Novel Heterocyclic Systems with Complex Architectures

The inherent reactivity of the nicotinonitrile core and the appended aminoethyl side chain makes 5-(2-aminoethyl)nicotinonitrile an excellent starting material for building complex, polycyclic heterocyclic systems. The nitrile group, activated by the electron-withdrawing nature of the pyridine (B92270) ring, readily participates in cyclization reactions.

Researchers have successfully utilized nicotinonitrile derivatives as platforms for synthesizing fused heterocyclic systems. nih.gov For instance, the reaction of nicotinonitriles with binucleophiles like hydrazonoyl chlorides can lead to the formation of fused pyrazolopyridine systems. nih.gov Similarly, multicomponent reactions involving nicotinonitriles have been employed to construct complex molecular architectures, such as horseshoe-shaped inhibitors and other fused pyridines. nih.govnih.gov The Gewald reaction, a well-known method for synthesizing substituted thiophenes, can be adapted to produce thieno[2,3-d]pyrimidines from appropriate precursors. researchgate.net

The aminoethyl side chain provides a second point for cyclization. This primary amine can react with various electrophiles to form new rings. For example, synthetic strategies have been developed for creating 4-(2-aminoethyl)piperidine scaffolds, demonstrating a viable pathway for cyclizing an aminoethyl group into a six-membered ring. nih.gov

By combining these strategies, complex polycyclic architectures can be achieved. A synthetic route could first involve a reaction at the nicotinonitrile core to build a fused ring system, followed by a subsequent intramolecular or intermolecular cyclization involving the aminoethyl side chain to add another heterocyclic ring, resulting in a molecule with a complex and rigid three-dimensional structure.

| Starting Scaffold | Reagent Type | Resulting Heterocyclic System | Synthetic Strategy |

| Nicotinonitrile | Hydrazonoyl Chlorides | Fused Pyrazolopyridines | Cyclocondensation |

| Nicotinonitrile | Acetyl Phenylpyrazole, Aldehydes | Horseshoe-shaped Nicotinonitriles | Multicomponent Reaction |

| Aminoethyl Side Chain | Dicarbonyls, etc. | Piperidines, Pyrrolidines | Reductive Amination / Cyclization |

| Nicotinonitrile | Sulfur, a-Methylene Ketone | Thieno[2,3-d]pyrimidines | Gewald Reaction / Cyclization |

Strategies for Chemical Diversity and Library Synthesis Based on the Nicotinonitrile Core

The this compound scaffold is exceptionally well-suited for diversity-oriented synthesis and the construction of chemical libraries. The presence of two chemically distinct reactive sites allows for the systematic introduction of a wide variety of substituents, leading to a large collection of related but structurally diverse molecules. Such libraries are invaluable in drug discovery for screening against biological targets.

Multicomponent reactions (MCRs) are a particularly powerful strategy for generating chemical diversity from this scaffold. nih.gov MCRs combine three or more reactants in a single step to form a product that incorporates portions of all the starting materials, dramatically increasing molecular complexity and efficiency. rsc.org The amino group and the activated nitrile of the nicotinonitrile core can both serve as reactive partners in various MCRs. For example:

The primary amine can react with an aldehyde and an isocyanide in a Ugi-type reaction.

The nitrile group can participate in condensations with active methylene (B1212753) compounds and other reagents to build substituted pyridine or fused pyridine rings. nih.gov

This dual reactivity allows for the creation of a large matrix of products by simply varying the components fed into the reaction. For instance, a library could be generated by reacting this compound with a set of 20 different aldehydes and 10 different active methylene compounds, theoretically producing 200 unique products in a combinatorial fashion. This approach leverages the concept of the nicotinonitrile as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov The principles of split-pool synthesis, though often applied to peptides, can be conceptually adapted to further enhance the diversity of small molecule libraries built upon this core. chemrxiv.org

| Synthetic Strategy | Reactive Site(s) | Diversity Elements | Resulting Library |

| Multicomponent Reactions (MCRs) | Amino Group, Nitrile Group | Aldehydes, Ketones, Isocyanides | Diverse Fused & Substituted Pyridines |

| Acylation / Sulfonylation | Amino Group | Acid Chlorides, Sulfonyl Chlorides | Amide / Sulfonamide Library |

| Nucleophilic Addition | Nitrile Group | Organometallics (e.g., Grignards) | Ketone / Imine Library |

| Reductive Amination | Amino Group | Aldehydes, Ketones | Secondary / Tertiary Amine Library |

Design of Multivalent Ligands and Bridged Systems

The distinct spatial and chemical properties of the functional groups on this compound make it a promising platform for designing advanced molecular systems such as multivalent ligands and bridged structures.

Multivalent Ligands: Multivalency is a key principle in biological recognition, where multiple simultaneous interactions between a ligand and its receptor lead to a significant increase in binding affinity and specificity (avidity). nih.gov The aminoethyl side chain of this compound provides an ideal linker or attachment point for conjugating other molecular entities. For example, a known pharmacophore could be attached to the primary amine via an amide bond. If the nicotinonitrile core itself is a second pharmacophore, the resulting molecule becomes a "bitopic" or bivalent ligand, capable of engaging two different binding sites simultaneously. mdpi.com Research on other scaffolds has demonstrated the utility of an aminoethyl chain as a flexible linker for creating bifunctional probes, such as conjugating a biotin (B1667282) molecule for affinity purification. nih.gov This strategy can be directly applied to the this compound scaffold to link it to other small molecules, peptides, or reporter tags to create targeted or multivalent agents.

Bridged Systems: Bridged heterocyclic systems are conformationally constrained structures that are of great interest in medicinal chemistry as they can precisely orient functional groups in three-dimensional space to maximize interaction with a biological target. The this compound scaffold can be used to construct such systems through intramolecular reactions. For example, a synthetic route could involve first modifying the pyridine ring, perhaps at the C2 or C4 position, to introduce a reactive group like a haloalkane or an ester. Subsequently, the terminal amino group of the ethyl side chain could perform an intramolecular nucleophilic attack on this new group, leading to the formation of a new ring and creating a bridged, bicyclic system. thieme-connect.de This approach effectively "staples" the side chain back to the pyridine ring, creating a rigid structure analogous to tropane (B1204802) or other bridged alkaloids. thieme-connect.de

Emerging Research Applications in Chemical Science

Development of Fluorescent Probes and Sensors

The inherent electronic properties of pyridine (B92270) derivatives, often associated with fluorescence, make them attractive candidates for the development of optical materials. While specific research on 5-(2-Aminoethyl)nicotinonitrile as a fluorescent probe is nascent, related structures have shown significant promise. The core principle lies in the modulation of the molecule's fluorescence in response to environmental changes, such as chemical reactions or the presence of specific analytes. For instance, changes in the electronic nature of a molecule's acceptor moiety can lead to a dramatic increase in fluorescence quantum yield. researchgate.net

Photopolymerization is a process that uses light to initiate a chain reaction, converting liquid monomers into solid polymers, a cornerstone of technologies like 3D printing and the production of dental composites. The efficiency of this process relies on photoinitiators, compounds that generate reactive species upon light absorption. mdpi.com

Research has demonstrated that derivatives of 2-aminonicotinonitrile can serve as highly effective photosensitizers in photopolymerization. These compounds can accelerate cationic photopolymerization initiated by other compounds, such as diphenyliodonium (B167342) salts, particularly at wavelengths where the primary initiator is not active. mdpi.com In these multi-component systems, the aminonicotinonitrile derivative absorbs light and enters an excited state. It then transfers energy or an electron to the co-initiator, which generates the radicals or cations that start the polymerization chain reaction. mdpi.comunipi.it This photosensitizing action allows for polymerization under milder conditions and with greater control, expanding the utility of light-induced polymerization reactions. unipi.it

Table 1: Role of Aminonicotinonitrile Derivatives in Photopolymerization

| Component | Function | Mechanism | Reference |

|---|---|---|---|

| Aminonicotinonitrile Derivative | Photosensitizer | Absorbs light and transfers energy to the photoinitiator, enabling initiation at specific wavelengths. | mdpi.com |

| Diphenyliodonium Salt | Photoinitiator | Receives energy from the photosensitizer to generate reactive cationic species. | mdpi.com |

Integration into Advanced Polymeric Architectures through Chemical Grafting

Chemical grafting is a powerful technique to modify the surface properties of polymers by covalently attaching new functional molecules. This approach combines the structural integrity of a base polymer with the specific chemical functionalities of the grafted compound. General methods for functionalizing polymers often involve creating reactive sites on the polymer backbone that can then be coupled with a molecule of interest. nih.govnih.govrsc.org

The primary amine of this compound makes it a suitable candidate for such grafting procedures onto polymers that have been pre-activated with electrophilic groups. This "grafting-from" approach typically results in higher yields and is less sterically hindered than "grafting-to" methods. nih.govnih.govrsc.org

Cellulose (B213188), a biocompatible and biodegradable polymer, is a prime target for functionalization to create advanced materials. Its surface can be modified with amines to introduce new properties for applications in fields like materials chemistry and biomedicine. unipi.it Research has demonstrated that nicotinonitrile derivatives bearing an aminoethyl side chain can be successfully grafted onto cellulose. researchgate.net

One established method involves the regioselective periodate (B1199274) oxidation of carboxymethyl cellulose (CMC) to form dialdehyde (B1249045) carboxymethyl cellulose (DACMC). The aldehyde groups on the DACMC can then readily react with the primary amine of an amino-nicotinonitrile derivative via a Schiff's base condensation to form a stable covalent bond. researchgate.net Another approach is to convert the hydroxyl groups of microcrystalline cellulose into a better leaving group, such as tosylate. This tosyl cellulose can then undergo nucleophilic substitution with the amine group of the nicotinonitrile compound. researchgate.net These strategies pave the way for creating novel cellulosic materials where the specific properties of the nicotinonitrile moiety are imparted to the cellulose backbone.

Table 2: Methods for Grafting Amino-Nicotinonitrile Derivatives onto Cellulose

| Cellulose Intermediate | Activation Method | Reaction with Amine | Purpose | Reference |

|---|---|---|---|---|

| Carboxymethyl Cellulose (CMC) | Regioselective periodate oxidation | Schiff's base condensation with aldehyde groups | Creates new functionalized amino cellulosic derivatives. | researchgate.net |

Supramolecular Chemistry and Crystal Engineering with Aminoethyl Nicotinonitrile Derivatives

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds. researchgate.netnih.govcapes.gov.br The ability of molecules to self-assemble into predictable patterns is fundamental to crystal engineering and the development of materials with tailored properties.

Hydrogen bonds are crucial in specifying the structure of complex molecular assemblies. rsc.org The structure of this compound is well-suited for forming extensive hydrogen-bonded networks. The primary amine of the ethylamino group provides two strong hydrogen bond donors (-NH₂). The pyridine ring nitrogen and the nitrile group nitrogen both act as hydrogen bond acceptors.

Coordination Chemistry in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic ligands. chemscene.com Their tunable pore sizes and functionalizable surfaces make them promising for applications in gas storage, catalysis, and sensing. researchgate.netnih.gov The selection of the organic ligand is critical in determining the final topology and chemical properties of the MOF. researchgate.net

The this compound molecule is an excellent candidate for use as a ligand in MOF synthesis. It can act as a bidentate chelating ligand, coordinating to a single metal center through both the pyridine nitrogen and the nitrogen of the aminoethyl side chain, forming a stable five-membered ring. This mode of binding is common for amino-pyridine ligands in MOF chemistry. researchgate.net

Alternatively, it can act as a bridging ligand, where the pyridine nitrogen coordinates to one metal center and the terminal amine coordinates to another, propagating a polymeric framework. Research on related systems has shown that amino-functionalized pyridine ligands are effective in building robust frameworks. For instance, MOFs containing amino-pyridine linkers have been constructed with various metals, including copper and titanium, demonstrating the viability of this chemical motif. researchgate.netrsc.org Furthermore, the uncoordinated nitrile group could provide an additional site for post-synthetic modification or for specific interactions with guest molecules within the MOF pores. acs.org

Table 3: Potential Coordination Modes of this compound in MOFs

| Coordination Mode | Description | Potential Outcome | Supporting Concept |

|---|---|---|---|

| Bidentate Chelation | The pyridine nitrogen and aminoethyl nitrogen bind to the same metal ion. | Forms a stable five-membered chelate ring, acting as a terminating or node-decorating ligand. | Use of 4-aminopyridine (B3432731) as a terminal ligand in a Cu(II) MOF. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 5-(2-Aminoethyl)nicotinonitrile

Direct research focusing exclusively on this compound is sparse. While the broader class of nicotinonitriles has been the subject of numerous studies, this specific derivative has not been extensively characterized or evaluated. researchgate.netekb.eg The nicotinonitrile moiety is a recognized pharmacophore present in several marketed drugs, valued for its role in forming critical interactions with biological targets. researchgate.netekb.eg The presence of an aminoethyl side chain at the 5-position of the pyridine (B92270) ring in this compound introduces a flexible and reactive functional group, suggesting its potential as a versatile building block in organic synthesis and drug discovery. The primary amino group can act as a nucleophile or a basic center, and can be readily derivatized to introduce a wide range of functionalities.

The current understanding of this compound is largely inferred from the study of analogous compounds. For instance, the closely related 5-(Aminomethyl)nicotinonitrile is commercially available, indicating its utility in synthetic applications. bldpharm.combldpharm.com The exploration of more complex molecules incorporating a 5-((2-aminoethyl)amino)pyridin-2-yl moiety further underscores the synthetic accessibility and potential of this structural motif. However, the lack of dedicated studies on this compound itself represents a significant gap in the literature.

Identification of Unexplored Synthetic Routes and Chemical Transformations

The synthesis of nicotinonitrile derivatives is well-documented, with multicomponent reactions being a particularly efficient and common strategy. mdpi.com A prevalent method involves the one-pot condensation of an aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). mdpi.com

Potential Synthetic Strategies for this compound:

| Reaction Type | Reactants | Potential for this compound Synthesis |

| Multicomponent Reaction | A protected amino-aldehyde, a suitable ketone, malononitrile, and ammonium acetate. | This approach could be adapted by using a starting material with a protected aminoethyl group to prevent unwanted side reactions. |

| Cross-coupling Reactions | A protected 5-(2-aminoethyl)-halopyridine with a cyanide source. | Palladium- or copper-catalyzed cyanation of a corresponding halo-pyridine precursor would be a viable route. |

| Functional Group Transformation | Reduction of a corresponding nitro or cyano precursor. | A multi-step synthesis involving the reduction of a nitro group to an amine, followed by further elaboration, could be explored. |

The aminoethyl side chain of this compound opens up a plethora of possibilities for further chemical transformations, which remain largely unexplored for this specific molecule. These include:

Acylation and Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a wide variety of substituents, allowing for the fine-tuning of its physicochemical properties.

Reductive Amination: Reaction with aldehydes or ketones would yield secondary or tertiary amines, expanding the structural diversity of its derivatives.

Cyclization Reactions: The bifunctional nature of the molecule (amine and nitrile) could be exploited to construct novel heterocyclic systems. For instance, reaction with appropriate reagents could lead to the formation of fused pyrimidine (B1678525) or imidazole (B134444) rings. nih.gov

Opportunities for Rational Design through Advanced Computational Studies

The field of drug discovery has been revolutionized by the application of advanced computational techniques, which enable the rational design of molecules with desired biological activities. nih.gov For this compound, computational studies could provide invaluable insights into its potential as a therapeutic agent.

Potential Computational Approaches:

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | DFT calculations can be employed to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule. researchgate.net This would help in predicting its behavior in chemical reactions and its potential interaction with biological targets. |

| Molecular Docking | By creating a virtual library of derivatives of this compound, molecular docking studies could be performed against various protein targets implicated in disease. This would help in identifying potential lead compounds for further development. |

| Quantitative Structure-Activity Relationship (QSAR) | If a series of derivatives with measured biological activity were to be synthesized, QSAR models could be developed to correlate their structural features with their activity, guiding the design of more potent compounds. |

Given that numerous nicotinonitrile derivatives have shown potent inhibitory activity against various kinases, a rational design approach targeting the ATP-binding site of specific kinases would be a promising avenue for investigation. nih.gov The aminoethyl side chain could be modified to optimize interactions with the solvent-exposed regions of the kinase, potentially leading to enhanced potency and selectivity.

Prospects for the Development of Novel Functional Chemical Entities and Materials

The versatility of the this compound scaffold extends beyond medicinal chemistry into the realm of materials science. The combination of a rigid aromatic core and a flexible, reactive side chain makes it an attractive building block for the synthesis of novel functional materials.

Potential Applications in Materials Science:

| Material Type | Potential Role of this compound |

| Polymers | The amino group can serve as a monomer for the synthesis of polyamides or polyimines with unique properties. The pyridine and nitrile functionalities could impart specific thermal or electronic characteristics to the resulting polymer. |

| Metal-Organic Frameworks (MOFs) | The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal ions, making this compound a potential ligand for the construction of novel MOFs with applications in gas storage, catalysis, or sensing. |

| Fluorescent Sensors | The nicotinonitrile core is known to be a part of some fluorescent molecules. nih.gov Derivatization of the aminoethyl side chain could lead to the development of "turn-on" or "turn-off" fluorescent sensors for the detection of specific analytes. |

Q & A

What are the standard synthetic routes and key intermediates for 5-(2-Aminoethyl)nicotinonitrile?

Answer:

Synthesis typically involves functionalizing a pyridine core. A common approach includes:

- Step 1: Formation of the nicotinonitrile backbone via cyanation of pyridine derivatives under catalytic conditions (e.g., using CuCN or Pd catalysts).

- Step 2: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, substituting a halogen at the 5-position with ethylenediamine derivatives under polar aprotic solvents (e.g., DMF) at 80°C .

- Key intermediates: 5-Chloronicotinonitrile or 5-nitro precursors, which are reduced or substituted to introduce the aminoethyl moiety.

How can researchers resolve discrepancies in reaction yields during synthesis?

Answer:

Contradictions in yields often arise from variations in:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may reduce reactivity .

- Catalyst selection: Palladium catalysts improve cross-coupling efficiency compared to copper-based systems.

- Temperature control: Higher temperatures (80–100°C) accelerate substitution but may degrade sensitive intermediates.

Methodological recommendations include systematic optimization via Design of Experiments (DoE) and referencing kinetic studies from analogous compounds (e.g., trifluoromethyl-substituted nicotinonitriles) .

What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- NMR/IR: Confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR) and aminoethyl protons (δ 1.5–3.0 ppm in H NMR).

- X-ray crystallography: Resolves bond angles and dihedral angles between the pyridine ring and substituents. For example, similar compounds exhibit dihedral angles of 55–75° between aromatic rings, critical for predicting reactivity .

- Mass spectrometry: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 162.1 for C₈H₈N₃).

How should researchers evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition assays: Test against kinases or proteases using fluorescence-based assays. The aminoethyl group may act as a hydrogen bond donor, similar to chlorophenyl-sulfanyl derivatives .

- Cytotoxicity screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Compare IC₅₀ values to structure-activity relationship (SAR) models.

- Microbial studies: Assess antibacterial/antifungal activity via agar diffusion assays. The nitrile group’s electrophilicity may disrupt microbial enzymes .

What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation.

- First aid: For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention .

- Storage: Keep in sealed containers under inert gas (N₂ or Ar) to prevent degradation.

How can reaction conditions be optimized for introducing the aminoethyl group?

Answer:

- Catalyst screening: Test Pd/C or Raney Ni for reductive amination vs. nucleophilic catalysts (e.g., DBU).

- Solvent optimization: Compare DMF (72% yield in similar reactions) vs. acetonitrile (lower polarity may reduce byproducts) .

- Temperature gradients: Use microwave-assisted synthesis to reduce reaction time and improve selectivity.

What computational methods predict the reactivity of this compound?

Answer:

- DFT calculations: Model electron density maps to identify nucleophilic/electrophilic sites. The aminoethyl group’s lone pair enhances reactivity at the pyridine 3-position.

- Molecular docking: Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Compare to chlorophenyl-sulfanyl analogs with known inhibitory data .

How do structural modifications influence the compound’s physicochemical properties?

Answer:

- LogP adjustments: Introducing electron-withdrawing groups (e.g., CF₃) increases hydrophobicity, while aminoethyl enhances solubility via H-bonding.

- Thermal stability: TGA/DSC analysis of similar compounds shows decomposition above 200°C, guiding storage conditions .

- SAR studies: Replace the aminoethyl with methyl or methoxy groups to assess impact on bioactivity .

What are the challenges in characterizing byproducts during synthesis?

Answer:

- HPLC-MS: Detect trace impurities (e.g., de-cyanated products or dimerization byproducts).

- Isolation techniques: Use column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers.

- Mechanistic studies: Employ C isotopic labeling to track nitrile group stability under reaction conditions .

How can researchers address low yields in large-scale synthesis?

Answer:

- Flow chemistry: Improve heat/mass transfer for exothermic reactions (e.g., cyanation).

- Catalyst recycling: Immobilize Pd catalysts on silica to reduce costs.

- Process analytical technology (PAT): Use in-line FTIR to monitor reaction progress and optimize quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.